Chlorure de calcium monohydraté

Vue d'ensemble

Description

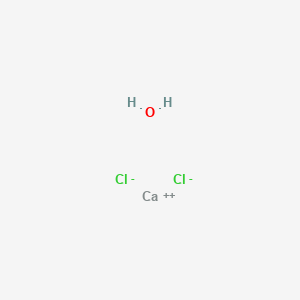

Calcium Chloride Monohydrate (CaCl2.H2O) is an ionic compound of chlorine and calcium . It is a white crystalline solid at room temperature and is highly soluble in water . It is also known as Neutral calcium chloride, calcium (II) chloride, calcium dichloride (1:2), and E509 .

Synthesis Analysis

Calcium chloride is generally obtained as a byproduct of the Solvay process, a method used for sodium carbonate production . During the Solvay process, limestone (CaCO3) and salt (NaCl) are used as raw materials. The limestone is converted to lime (CaO), which reacts with water to produce calcium hydroxide (Ca(OH)2). This substance then reacts with salt to form sodium carbonate, hydrogen, and calcium chloride .Molecular Structure Analysis

One molecule of Calcium chloride monohydrate consists of one Calcium (Ca) atom, two Chlorine (Cl) atoms, and one molecule of water .Chemical Reactions Analysis

Calcium chloride (CaCl2) reacts with sodium carbonate (Na2CO3) to form calcium carbonate (CaCO3) and sodium chloride (NaCl). Calcium carbonate is a white precipitate .Physical And Chemical Properties Analysis

The physical appearance of calcium chloride varies depending on its hydration level. It can exist as a white powder in its anhydrous form or as white to colorless crystals when hydrated . In terms of its chemical properties, calcium chloride is highly soluble in water and releases a significant amount of heat upon dissolution . The molecular weight is 110.98 g/mol . The boiling point is 1,935 °C and the melting point is 772–775 °C for anhydrous, and 30–45 °C for dihydrate .Applications De Recherche Scientifique

Études de déshydratation

Le chlorure de calcium monohydraté est utilisé dans la recherche scientifique pour étudier son comportement de déshydratation. Le réarrangement structurel du chlorure de calcium pendant la déshydratation a été étudié à l'aide de la technique de diffraction des rayons X sur poudre à haute température . Cette recherche est cruciale pour comprendre le comportement thermique du chlorure de calcium .

Stockage d'énergie thermique

Le chlorure de calcium monohydraté est considéré comme un matériau important en raison de son potentiel en tant que stockage d'énergie thermique . Il est utilisé dans la recherche liée aux matériaux de stockage d'énergie thermique, ce qui est important pour développer des systèmes énergétiques efficaces et durables .

Électrolyte de sel fondu à haute température

Le sel fondu de chlorure de calcium monohydraté est utilisé comme électrolyte dans l'extraction du calcium . Cela en fait un élément clé dans les procédés métallurgiques .

Contrôle de la poussière

Le chlorure de calcium monohydraté solide est utilisé dans les mines et sur les routes pour réduire les problèmes de poussière . Il aide à supprimer la poussière, améliorant la visibilité et la qualité de l'air .

Usines de réfrigération

Une solution aqueuse de chlorure de calcium monohydraté est utilisée dans les usines de réfrigération . Il est utilisé comme réfrigérant dans les grands systèmes de refroidissement en raison de ses propriétés thermiques souhaitables .

Industrie du plastique

Le chlorure de calcium monohydraté est inclus comme additif dans les plastiques . Il contribue à améliorer les propriétés du plastique, le rendant plus durable et résistant .

Extincteurs

Le chlorure de calcium monohydraté est utilisé dans les extincteurs . Il agit comme un agent d'extinction, aidant à éteindre les incendies et à prévenir leur propagation .

Santé et nutrition

Le calcium est un micronutriment important que l'on pense largement affecter la santé osseuse et le métabolisme humain . Le chlorure de calcium monohydraté peut être utilisé dans les compléments alimentaires pour aider à prévenir des affections telles que l'ostéoporose, le rachitisme, l'épilepsie et l'anémie .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Calcium chloride is included as an additive in plastics and in fire extinguishers, in blast furnaces as an additive to control scaffolding (clumping and adhesion of materials that prevent the furnace charge from descending), and in fabric softener as a thinner . It is also used for dust control and de-icing .

Propriétés

IUPAC Name |

calcium;dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIFCOGYMQTQBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10035-04-8, 7774-34-7, 22691-02-7 | |

| Record name | Calcium chloride, dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride, hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride(CaCl2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022691027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chloride (CaCl2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

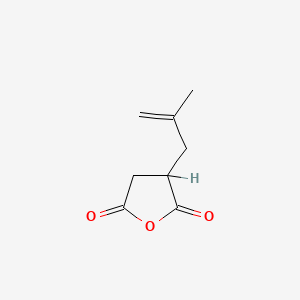

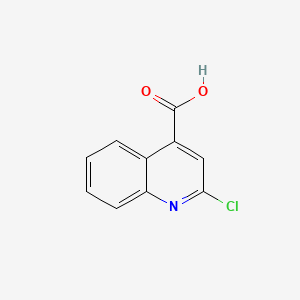

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of calcium chloride monohydrate influence its interaction with water molecules?

A1: The crystal structure of calcium chloride monohydrate (CaCl₂·H₂O) reveals a specific arrangement where the calcium ion (Ca²⁺) interacts with both water molecules and chloride ions (Cl⁻) [, ]. This interaction leads to the formation of a complex network held together by electrostatic forces. The specific arrangement of water molecules within these channels can be influenced by the type of halide ion present, as observed in the differences between α,α-trehalose–CaCl₂·H₂O and α,α-trehalose–CaBr₂·H₂O complexes [].

Q2: What are the potential applications of calcium chloride monohydrate in solar energy technologies?

A2: Research suggests that the reaction of calcium chloride monohydrate with water vapor to form calcium chloride dihydrate (CaCl₂·2H₂O) is promising for solar air conditioning systems with built-in energy storage []. The reaction is both thermodynamically and kinetically suitable, with a calculated thermal coefficient of performance of 0.69 or greater []. This property allows for the absorption and storage of solar energy, potentially enabling more efficient and sustainable cooling solutions.

Q3: How do the different hydrates of calcium chloride compare in terms of their stability and energy?

A3: Computational studies, including lattice-energy calculations, have been conducted to understand the energetics of different calcium chloride hydrates (CaCl₂·nH₂O, where n = 0, 2, 4, 6) []. The results indicate that the total lattice energy, which reflects the stability of the crystal lattice, varies among the different hydrates []. This information is crucial for predicting the behavior of these compounds under different conditions and for various applications, including their use in energy storage systems.

Q4: Can you provide an example of how calcium chloride monohydrate interacts with organic molecules, and what insights can be gained from such interactions?

A4: The study on the crystal structure of α,α-trehalose hydrate complexed with calcium chloride demonstrates the interaction between calcium chloride monohydrate and an organic molecule, in this case, a sugar molecule []. This research provides insights into how calcium chloride can influence the structural organization of organic molecules, which is relevant in understanding its potential role in biological systems or in the development of new materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

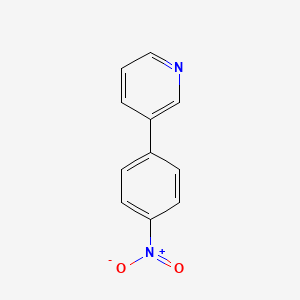

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)